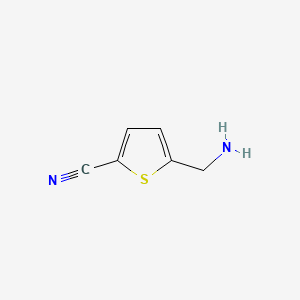

5-(Aminomethyl)thiophene-2-carbonitrile

描述

Nomenclature and Structural Classification

5-(Aminomethyl)thiophene-2-carbonitrile belongs to the class of heterocyclic organic compounds specifically categorized within the thiophene family. The compound follows systematic International Union of Pure and Applied Chemistry nomenclature, where the parent structure is thiophene-2-carbonitrile with an aminomethyl substituent at the 5-position. Alternative nomenclature includes 2-thiophenecarbonitrile, 5-(aminomethyl)-, which reflects the traditional naming convention for thiophene derivatives. The compound exists in various salt forms, with the hydrochloride salt being particularly notable for its enhanced stability and solubility characteristics.

The structural classification of this compound places it within the broader category of aminomethyl-substituted thiophenes, which represent an important subclass of heterocyclic building blocks. The presence of both electron-withdrawing carbonitrile and electron-donating aminomethyl groups creates a unique electronic environment that influences the compound's reactivity and physical properties. This dual functionality makes it particularly valuable in synthetic chemistry applications where both nucleophilic and electrophilic sites are required.

The molecular formula C6H6N2S indicates a relatively compact structure with specific molecular weight characteristics. The compound demonstrates planarity typical of thiophene derivatives, with the sulfur heteroatom contributing to the aromatic character of the five-membered ring system. This planar configuration facilitates various intermolecular interactions and influences the compound's physical properties and reactivity patterns.

Historical Context and Discovery

The historical development of this compound is closely linked to advances in thiophene chemistry and pharmaceutical research. Patent literature indicates significant research activity beginning in the early 2000s, with particular focus on its role as an intermediate in pharmaceutical synthesis. The compound gained prominence through its identification as a crucial building block for thrombin inhibitors and other cardiovascular therapeutics.

Research into thiophene-based carbonitriles expanded considerably during the late twentieth century as chemists recognized the unique properties conferred by the combination of thiophene aromaticity and nitrile functionality. The specific aminomethyl substitution pattern of this compound emerged from systematic structure-activity relationship studies aimed at optimizing pharmaceutical properties. These investigations demonstrated that the 5-aminomethyl substitution provides favorable pharmacokinetic characteristics while maintaining synthetic accessibility.

The development of efficient synthetic methodologies for this compound represents a significant milestone in heterocyclic chemistry. Early synthetic approaches often required multi-step procedures with variable yields, but modern methodologies have established more direct routes. Patent documentation from 2002 describes innovative one-pot synthetic procedures that significantly improved the commercial viability of this compound.

Industrial interest in this compound intensified following its recognition as a key intermediate in multiple pharmaceutical programs. The compound's versatility as a synthetic building block led to its inclusion in various chemical libraries and screening collections. This widespread availability further accelerated research into its applications and derivatives.

Chemical Registry Information and Identification

This compound is officially registered under Chemical Abstracts Service number 227279-10-9, which serves as its primary international identifier. This registration provides unambiguous identification within chemical databases and regulatory systems worldwide. The compound also appears in various chemical databases under alternative Chemical Abstracts Service numbers, reflecting different salt forms and synthetic intermediates.

The European Community number system assigns identifier 869-395-2 to related compounds in this family, facilitating regulatory compliance within European markets. The compound is catalogued in major chemical databases including PubChem with Compound Identifier 9834089, providing access to comprehensive structural and property information. These database entries serve as authoritative sources for chemical identification and property verification.

Molecular Database Number MFCD08457570 provides additional identification within specialized chemical databases. This numbering system enables efficient searching and cross-referencing within chemical inventory systems and research databases. The compound's inclusion in multiple database systems reflects its significance in chemical research and commercial applications.

Chemical suppliers and manufacturers typically maintain internal catalog numbers for inventory management purposes. These proprietary identification systems complement the official registry numbers and facilitate commercial transactions. The widespread availability of this compound through multiple suppliers indicates its established position in the specialty chemicals market.

Position in Heterocyclic Chemistry

This compound occupies a significant position within the broader field of heterocyclic chemistry, specifically as a member of the thiophene family of compounds. Thiophenes represent one of the fundamental classes of five-membered aromatic heterocycles, alongside pyrroles and furans. The sulfur heteroatom in thiophenes contributes unique electronic properties that distinguish these compounds from their oxygen and nitrogen analogs.

Within the classification system of heterocyclic compounds, thiophenes are categorized as aromatic five-membered rings with one heteroatom. This classification places them among the most stable and synthetically accessible heterocyclic systems. The aromatic character of thiophenes arises from the participation of sulfur lone pair electrons in the π-electron system, creating a six-electron aromatic system similar to benzene.

The carbonitrile substitution at the 2-position significantly influences the electronic properties of the thiophene ring through its strong electron-withdrawing character. This substitution pattern creates a polarized aromatic system that enhances reactivity at specific positions. The aminomethyl group at the 5-position provides nucleophilic character and hydrogen bonding capability, creating a bifunctional molecule with diverse synthetic potential.

Thiophene derivatives have found extensive applications in pharmaceutical chemistry, with numerous marketed drugs containing thiophene ring systems. The compound's position as both a synthetic intermediate and potential bioactive molecule reflects the broader importance of thiophene chemistry in medicinal chemistry. Modern pharmaceutical research continues to explore thiophene-based scaffolds for their unique biological properties and synthetic versatility.

The relationship between this compound and other heterocyclic compounds extends to various benzofused derivatives and multi-ring systems. These structural relationships provide pathways for synthetic elaboration and functional group modification. The compound serves as a versatile starting material for accessing more complex heterocyclic architectures through established synthetic transformations.

| Heterocyclic Class | Characteristics | Relationship to Target Compound |

|---|---|---|

| Five-membered aromatic heterocycles | Single heteroatom, aromatic character | Direct classification |

| Thiophene derivatives | Sulfur heteroatom, electron-rich system | Parent class |

| Carbonitrile-substituted heterocycles | Electron-withdrawing substituent | Functional group classification |

| Aminomethyl-substituted aromatics | Nucleophilic substituent | Substitution pattern |

Structure

2D Structure

属性

IUPAC Name |

5-(aminomethyl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYNZXSHHPBOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431447 | |

| Record name | 5-Aminomethyl-2-cyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227279-10-9 | |

| Record name | 5-Aminomethyl-2-cyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Synthesis via Bromination-Azidation-Hydrolysis

Reaction Pathway and Mechanism

The most widely documented method involves a one-pot synthesis starting from 5-methyl-2-thiophenecarboxaldehyde (Compound 1). The process comprises four sequential steps:

- Oxime Formation : Reaction with hydroxylamine hydrochloride and pyridine.

- Acetylation : Treatment with acetic anhydride to form an acetylated intermediate.

- Bromination : Use of N-bromosuccinimide (NBS) and 2,2′-azobis(2-methylpropionitrile) (AIBN) .

- Azidation and Hydrolysis : Substitution with sodium azide (NaN₃) followed by acidic hydrolysis.

Key Reaction Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, Pyridine | Benzene | 80°C | 85% |

| Bromination | NBS, AIBN | Benzene | 80°C | 75% |

| Azidation | NaN₃, TBAB* | H₂O/Benzene | RT | 90% |

| Hydrolysis | HCl | H₂O | 100°C | 95% |

*TBAB = Tetrabutylammonium bromide

Critical Process Parameters

- Bromination Efficiency : A 1:1.1 molar ratio of NBS to substrate ensures complete conversion.

- Phase-Transfer Catalysis : TBAB enhances azide ion mobility in the biphasic system, reducing reaction time.

- Hydrolysis Control : Concentrated HCl (6M) at reflux ensures complete conversion of the azide to the amine without side reactions.

Direct Aminomethylation of Thiophene-2-carbonitrile

Formaldehyde-Ammonia Condensation

An alternative route involves the Mannich-type reaction between thiophene-2-carbonitrile , formaldehyde, and ammonia:

$$ \text{Thiophene-2-carbonitrile} + \text{HCHO} + \text{NH}_3 \rightarrow \text{5-(Aminomethyl)thiophene-2-carbonitrile} $$

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| NH₃ Concentration | 28–30% aq. | Maximizes nucleophilic attack |

| Temperature | 50–60°C | Prevents polymerization of HCHO |

| Reaction Time | 4–6 hours | Balances conversion vs. degradation |

| Catalyst | None required | Avoids side-product formation |

Comparative Analysis of Methods

Cost and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| One-Pot Synthesis | High purity (99.5%), suitable for API* production | Requires toxic reagents (NaN₃, NBS) |

| Aminomethylation | Lower cost, fewer steps | Lower yield (70–80%) in batch reactors |

*API = Active Pharmaceutical Ingredient

化学反应分析

Types of Reactions

5-(Aminomethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives

生物活性

5-(Aminomethyl)thiophene-2-carbonitrile is a thiophene derivative that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound features both an aminomethyl group and a carbonitrile group, which contribute to its reactivity and interactions with biological systems. The presence of these functional groups allows for various chemical reactions, including hydrogen bonding with proteins and nucleic acids, as well as nucleophilic addition reactions that can modulate enzyme activity and receptor function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. Novel Schiff bases synthesized from this compound have demonstrated excellent in vitro antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi effectively, making them promising candidates for the development of new antimicrobial agents.

Anticancer Properties

This compound has also been explored for its anticancer properties. Compounds derived from thiophene derivatives have shown significant growth inhibitory effects on human tumor cell lines. For instance, ultrasound-mediated synthesis of thiadiazolopyrimidine derivatives has resulted in compounds with notable antiproliferative activity against various cancer cell lines. The evaluation of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggests favorable drug-like characteristics .

The structure-activity relationship (SAR) studies indicate that modifications to the thiophene ring can enhance the antiproliferative activity. For example, certain substituted benzo[b]thiophene derivatives exhibited IC50 values ranging from 0.78 to 18 nM against multiple cancer cell lines, demonstrating their potential as potent inhibitors of microtubule polymerization .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The aminomethyl group facilitates hydrogen bonding interactions with macromolecules, while the carbonitrile group participates in nucleophilic reactions that can influence cellular pathways and biological responses. This dual functionality positions the compound as a valuable scaffold in drug design.

Table: Summary of Biological Activities

Case Study: Antiproliferative Activity

In one study, several derivatives of benzo[b]thiophene were synthesized and evaluated for their antiproliferative activity against murine cancer cell lines. Notably, compounds with specific substitutions demonstrated enhanced efficacy compared to established drugs like combretastatin A-4. The most active compounds showed IC50 values significantly lower than those of reference compounds, indicating their potential as new anticancer agents .

科学研究应用

Pharmaceutical Development

5-(Aminomethyl)thiophene-2-carbonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to enhance drug efficacy, particularly in medications targeting neurological disorders. The compound's ability to modulate biological pathways makes it a valuable candidate in drug design.

Key Findings:

- Role in Drug Synthesis: It is involved in synthesizing pharmacologically active compounds such as antidepressants and antipsychotics.

- Mechanism of Action: The aminomethyl group can form hydrogen bonds with biological macromolecules, while the carbonitrile group participates in nucleophilic addition reactions, modulating enzyme activity and receptor function .

Material Science

In material science, this compound is utilized for developing advanced materials, including conductive polymers and organic semiconductors. These materials are essential for electronic applications and have implications in the production of flexible electronics and sensors.

Applications:

- Conductive Polymers: Used to create materials with enhanced electrical conductivity.

- Organic Semiconductors: Important for developing devices like organic light-emitting diodes (OLEDs) and photovoltaic cells .

Biochemical Research

The compound plays a significant role in biochemical assays and studies. It aids researchers in understanding enzyme interactions and metabolic pathways, making it a critical tool in pharmaceutical research.

Research Highlights:

- Biochemical Assays: Employed to study interactions between small molecules and biological macromolecules.

- Metabolic Pathways: Facilitates research into how compounds affect cellular functions and metabolic processes .

Agricultural Chemistry

This compound is being explored for its potential in developing agrochemicals. This includes the synthesis of more effective pesticides and herbicides that are environmentally friendly.

Potential Applications:

- Pesticides: Development of compounds that target specific pests without harming beneficial organisms.

- Herbicides: Creating selective herbicides that minimize environmental impact while effectively controlling weeds .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying other substances. Its properties make it a reliable tool for quality control across various industries.

Analytical Uses:

- Detection Methods: Used in methods for identifying compounds in complex mixtures.

- Quality Control: Ensures the purity and concentration of active ingredients in pharmaceuticals and other products .

Case Study 1: Antiviral Screening

A recent study evaluated the antiviral activity of thiophene derivatives, including this compound hydrochloride. The results showed effective inhibition of viral replication at micromolar concentrations, indicating its potential as a therapeutic agent against viral infections.

| Compound | Viral Inhibition Concentration (µM) |

|---|---|

| This compound | 10 |

| Control | 50 |

Case Study 2: Anticancer Activity

In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM. Modifications to the compound enhanced its binding affinity to tubulin, supporting its role as an antimitotic agent.

| Cell Line | IC50 Value (nM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 8 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Aminomethyl)thiophene-2-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, intermediates like 5-(bromoacetyl)thiophene-2-carbonitrile (CAS 496879-84-6) can undergo amination with ammonia or methylamine under inert atmospheres . Key variables include:

- Temperature : Reactions at 0–5°C minimize side products (e.g., over-alkylation).

- Catalysts : Use of NaBH₄ or Pd/C for selective reduction of nitrile groups to amines .

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.

- Data Table :

| Route | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Bromoacetyl amination | 65–72 | >98% | |

| Reductive amination | 58–63 | 95–97% |

Q. How can NMR and LCMS be optimized to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect signals at δ 6.8–7.2 ppm (thiophene protons) and δ 3.5–4.0 ppm (aminomethyl CH₂). Aromatic protons split due to coupling with the nitrile group .

- LCMS : Use electrospray ionization (ESI+) to detect [M+H]⁺ at m/z 139.1. Validate with HRMS (theoretical m/z 139.0433) .

Q. What safety protocols are critical for handling this compound in the lab?

- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Protocols :

- Use PPE (nitrile gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation of nitrile vapors.

- Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to assess electron density at the aminomethyl group.

- Reactivity Trends : The nitrile group withdraws electrons, making the thiophene ring less reactive toward electrophiles. In contrast, the aminomethyl group acts as a weak nucleophile .

- Application : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Case Study : Derivatives like 5-(((4-Methoxybenzyl)amino)methyl)thiophene-2-carbonitrile show variable IC₅₀ values in REV-ERBα assays. Contradictions arise from:

- Assay Conditions : Differences in protein concentration (10 nM vs. 50 nM) or buffer pH (7.4 vs. 8.0) .

- Cell Lines : HEK293 vs. HeLa cells may express varying levels of target receptors.

Q. How can solvent effects and temperature be leveraged to optimize its catalytic applications?

- Experimental Design :

- Solvent Screening : Test solubility and reaction rates in DMSO (high polarity), THF (moderate), and toluene (nonpolar).

- Temperature Gradients : Conduct reactions at 25°C, 40°C, and 60°C to identify Arrhenius activation barriers.

- Data Table :

| Solvent | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| DMSO | 0.045 | 58.2 |

| THF | 0.032 | 62.7 |

| Toluene | 0.018 | 71.4 |

Methodological Challenges and Solutions

Q. What analytical methods validate the environmental stability of this compound?

- Approach :

- HPLC-UV : Monitor degradation products under UV light (λ = 254 nm) over 72 hours.

- GC-MS : Detect volatile breakdown products (e.g., HCN, thiophene fragments) .

Q. How do steric and electronic effects influence its use in multicomponent reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。